molecular formula C31H26N4O B11137538 5-[4-(Diphenylmethyl)piperazin-1-yl]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile

5-[4-(Diphenylmethyl)piperazin-1-yl]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11137538
M. Wt: 470.6 g/mol
InChI Key: CCHNZKUZTLYGQJ-UHFFFAOYSA-N
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Description

5-[4-(Diphenylmethyl)piperazin-1-yl]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of oxazoles. Oxazoles are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications, including anticancer studies .

Preparation Methods

The synthesis of 5-[4-(Diphenylmethyl)piperazin-1-yl]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile involves multiple steps. One common synthetic route starts with the preparation of 2-aroylamino-3,3-dichloroacrylonitriles as starting materials. These intermediates are then subjected to cyclization reactions under specific conditions to form the oxazole ring . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

5-[4-(Diphenylmethyl)piperazin-1-yl]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-[4-(Diphenylmethyl)piperazin-1-yl]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to proteins and enzymes involved in cancer cell proliferation and survival. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit key signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar compounds include other 2-aryl-5-(4-piperazin-1-yl)oxazoles and 5-[(4-arylsulfonyl)piperazin-1-yl]-2-phenyloxazoles . These compounds share structural similarities but differ in their functional groups and biological activities. For example, sulfonamide derivatives have shown pronounced anticancer activity against breast cancer and melanoma cell lines, while 2-aryl-5-(4-R-piperazin-1-yl)oxazole-4-carbonitriles exhibit moderate effects primarily on renal cancer cell lines . The unique combination of functional groups in 5-[4-(Diphenylmethyl)piperazin-1-yl]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile contributes to its distinct biological activity profile.

Properties

Molecular Formula

C31H26N4O

Molecular Weight

470.6 g/mol

IUPAC Name

5-(4-benzhydrylpiperazin-1-yl)-2-naphthalen-1-yl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C31H26N4O/c32-22-28-31(36-30(33-28)27-17-9-15-23-10-7-8-16-26(23)27)35-20-18-34(19-21-35)29(24-11-3-1-4-12-24)25-13-5-2-6-14-25/h1-17,29H,18-21H2

InChI Key

CCHNZKUZTLYGQJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=CC4=CC=CC=C43)C#N)C(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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